molecular formula C20H12ClNO2 B15077281 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-

9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-

Cat. No.: B15077281
M. Wt: 333.8 g/mol
InChI Key: OCNWYTXNTVILNH-UHFFFAOYSA-N
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Description

9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of a fluorene core substituted with a 4-chlorophenylmethylene group and a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- typically involves the condensation of 9H-fluorene with 4-chlorobenzaldehyde in the presence of a base, followed by nitration. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Reactors: Large-scale reactors with efficient mixing

    Purification: Crystallization or chromatography to purify the final product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or hydroxyl derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions

    Material Science: Incorporated into polymers for enhanced properties

Biology:

    Biomolecular Probes: Used in the development of fluorescent probes for biological imaging

Medicine:

    Drug Development: Investigated for potential pharmacological activities

Industry:

    Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications

Mechanism of Action

The mechanism of action of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorene core can interact with hydrophobic regions of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and molecular binding.

Comparison with Similar Compounds

  • 9H-Fluorene, 9-methyl-
  • 9H-Fluorene, 9-methylene-
  • N-(4-Chlorophenyl)-9H-fluoren-9-imine

Comparison:

  • 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenylmethylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

9-[(4-chlorophenyl)methylidene]-2-nitrofluorene

InChI

InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H

InChI Key

OCNWYTXNTVILNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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